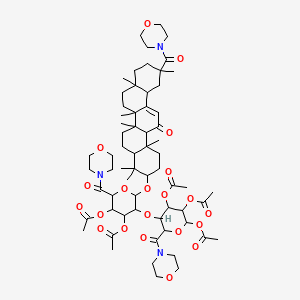
Morpholine, 4-((3-beta,20-beta)-3-((3,4-di-O-acetyl-6-deoxy-6-(4-morpholinyl)-6-oxo-2-O-(2,3,4-tri-O-acetyl-6-deoxy-6-(4-morpholinyl)-6-oxo-beta-D-glucopyranosyl)-alpha-D-glucopyranosyl)oxy)-11,29-dioxoolean-12-en-29-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Morpholine, 4-((3-beta,20-beta)-3-((3,4-di-O-acetyl-6-deoxy-6-(4-morpholinyl)-6-oxo-2-O-(2,3,4-tri-O-acetyl-6-deoxy-6-(4-morpholinyl)-6-oxo-beta-D-glucopyranosyl)-alpha-D-glucopyranosyl)oxy)-11,29-dioxoolean-12-en-29-yl)-” is a complex organic compound characterized by multiple morpholine and glucopyranosyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the introduction of morpholine groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of such complex compounds may involve advanced techniques such as automated synthesis, continuous flow chemistry, and the use of specialized reactors. These methods aim to optimize the efficiency and scalability of the production process while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, pH, and solvent choice, are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic properties, including anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes. Detailed studies are required to elucidate the exact mechanisms and pathways.
Comparison with Similar Compounds
Similar Compounds
Morpholine derivatives: Compounds with similar morpholine groups but different substituents.
Glucopyranosyl derivatives: Compounds with similar glucopyranosyl groups but different aglycones.
Uniqueness
This compound is unique due to its specific combination of morpholine and glucopyranosyl groups, which may confer distinct chemical and biological properties
Properties
CAS No. |
126145-78-6 |
|---|---|
Molecular Formula |
C64H93N3O21 |
Molecular Weight |
1240.4 g/mol |
IUPAC Name |
[5-[2-[[4,4,6a,6b,8a,11,14b-heptamethyl-11-(morpholine-4-carbonyl)-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4,5-diacetyloxy-6-(morpholine-4-carbonyl)oxan-3-yl]oxy-2,3-diacetyloxy-6-(morpholine-4-carbonyl)oxan-4-yl] acetate |
InChI |
InChI=1S/C64H93N3O21/c1-35(68)80-45-47(81-36(2)69)52(86-46-48(82-37(3)70)51(83-38(4)71)56(84-39(5)72)87-50(46)55(75)66-23-29-78-30-24-66)57(88-49(45)54(74)65-21-27-77-28-22-65)85-44-14-15-62(10)43(59(44,6)7)13-16-64(12)53(62)42(73)33-40-41-34-61(9,58(76)67-25-31-79-32-26-67)18-17-60(41,8)19-20-63(40,64)11/h33,41,43-53,56-57H,13-32,34H2,1-12H3 |
InChI Key |
PYHZVCPVEQVHIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)N2CCOCC2)OC3C(C(C(OC3OC4CCC5(C(C4(C)C)CCC6(C5C(=O)C=C7C6(CCC8(C7CC(CC8)(C)C(=O)N9CCOCC9)C)C)C)C)C(=O)N1CCOCC1)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















